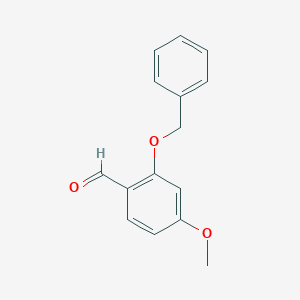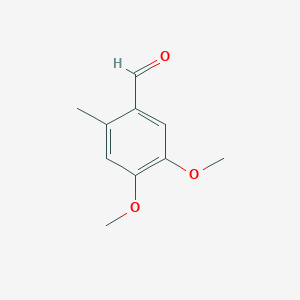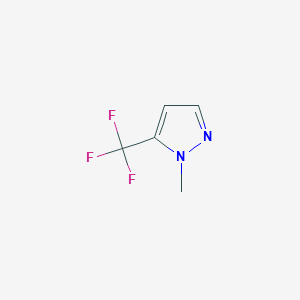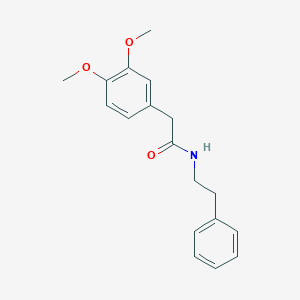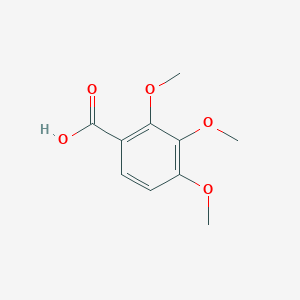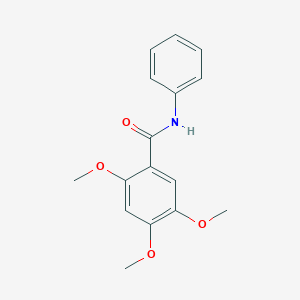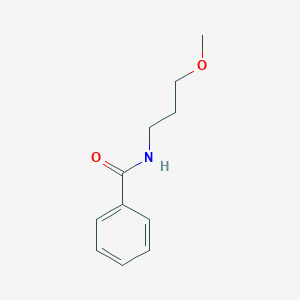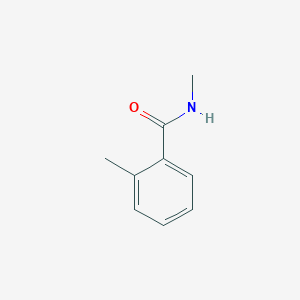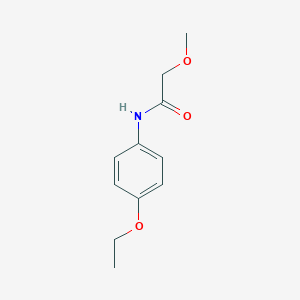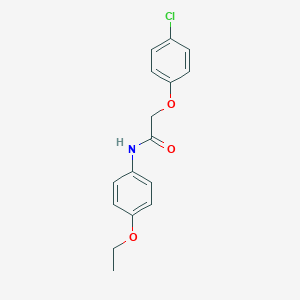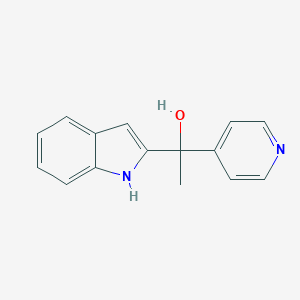
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol, also known as IPyE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPyE is a derivative of indole, a heterocyclic aromatic organic compound. The synthesis of IPyE involves the condensation of indole-2-carboxaldehyde with pyridine-4-carboxylic acid, followed by reduction using sodium borohydride.
Wirkmechanismus
The mechanism of action of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol in lab experiments is its ability to selectively inhibit the activity of certain enzymes and signaling pathways, which can help to elucidate their roles in disease processes. However, one limitation is that the mechanism of action of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol. One area of interest is the development of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol as a fluorescent probe for the detection of metal ions in biological systems. Further research is also needed to fully understand the mechanism of action of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol involves a multi-step process that begins with the condensation of indole-2-carboxaldehyde with pyridine-4-carboxylic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using sodium borohydride to yield 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol. The purity of the final product can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 1-(1H-indol-2-yl)-1-pyridin-4-ylethanol has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
55950-05-5 |
|---|---|
Produktname |
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol |
Molekularformel |
C15H14N2O |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
1-(1H-indol-2-yl)-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C15H14N2O/c1-15(18,12-6-8-16-9-7-12)14-10-11-4-2-3-5-13(11)17-14/h2-10,17-18H,1H3 |
InChI-Schlüssel |
SLUGGHNQQAQXEJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)(C2=CC3=CC=CC=C3N2)O |
Kanonische SMILES |
CC(C1=CC=NC=C1)(C2=CC3=CC=CC=C3N2)O |
Andere CAS-Nummern |
55950-05-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



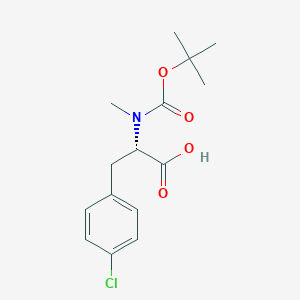
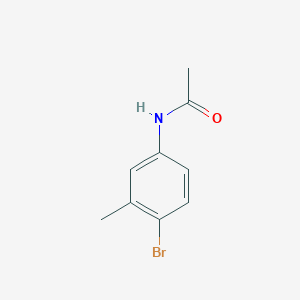
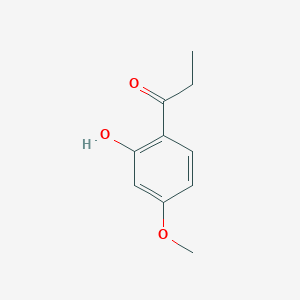
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
